molecular formula C20H16N4O4S B11076211 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11076211
M. Wt: 408.4 g/mol
InChI Key: IHOZZJYLNKMDSJ-UHFFFAOYSA-N
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Description

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions. The furan groups are then introduced via electrophilic substitution reactions. The final step involves the attachment of the methoxyphenylacetamide group through a nucleophilic substitution reaction, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
  • 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
  • 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Uniqueness

What sets 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can enhance its solubility and potentially its interaction with biological targets.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H16N4O4S/c1-26-14-6-2-5-13(11-14)21-17(25)12-29-20-22-18(15-7-3-9-27-15)19(23-24-20)16-8-4-10-28-16/h2-11H,12H2,1H3,(H,21,25)

InChI Key

IHOZZJYLNKMDSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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